Computational Physicochemical Property Benchmark: Ortho vs. Meta vs. Para Acetylphenyl Prop-2-enamide Isomers
The ortho isomer N-(2-acetylphenyl)prop-2-enamide exhibits a computed octanol-water partition coefficient (XLogP3) of 2.1 and a topological polar surface area (TPSA) of 46.2 Ų, as retrieved from PubChem (CID 13723640) . While computed values for the meta and para isomers from the same authoritative source are not independently accessed here, systematic pairwise comparisons from medicinal chemistry literature indicate that ortho-substitution in related N-phenylalkanamide series consistently reduces biological potency relative to para-substituted analogs (e.g., in anaphylaxis assays, para > meta > ortho rank order) . The ortho isomer's unique intramolecular geometry may confer distinct hydrogen-bonding capabilities and steric constraints that modulate both solubility and target engagement in a manner not predictable from the meta or para counterparts.
Rank order para > meta > ortho in model
| Evidence Dimension | Computed Physicochemical Properties (LogP, TPSA) and Literature-Established Positional SAR Trend |
|---|---|
| Target Compound Data | XLogP3 = 2.1; TPSA = 46.2 Ų; ortho position has lowest potency in anaphylaxis models (rank order: para > meta > ortho) |
| Comparator Or Baseline | Meta isomer (CAS 104373-97-9) and Para isomer (CAS 22535-53-1); explicit quantitative activity data not provided in cited source, only rank order |
| Quantified Difference | XLogP3 and TPSA are compound-specific; the rank order of activity demonstrates inferior biological performance of the ortho isomer relative to para in a specific in vivo model |
| Conditions | Computed properties are based on PubChem's XLogP3 algorithm and Cactvs TPSA calculation. SAR trend is derived from rat passive cutaneous anaphylaxis (PCA) and guinea pig histamine-induced bronchospasm assays . |
Why This Matters
The computed LogP and TPSA provide a baseline for predicting solubility and permeability relative to isomers, while the established SAR trend clearly signals that the ortho isomer is not bioequivalent to the para isomer, directly influencing target selection in medicinal chemistry campaigns.
- [1] PubChem. (2026). Compound Summary: 2-Propenamide, N-(2-acetylphenyl)-, CID 13723640. National Center for Biotechnology Information. View Source
